N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, which this compound is a derivative of, involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has also been reported .Molecular Structure Analysis
The molecular formula of the compound is C20H16FN3O3S2 . The structure of the compound includes a thiazolo[3,2-a]pyrimidine moiety, which can be readily modified by the introduction of new binding sites .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes, has been reported .Physical and Chemical Properties Analysis
The average mass of the compound is 429.488 Da . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Antibacterial and Antitubercular Activities
Research into heterocyclic compounds containing a sulfonamido moiety, similar in structure to N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide, has demonstrated their potential as antibacterial agents. For instance, the synthesis of new heterocyclic compounds aiming for antibacterial use was explored, with several compounds showing high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013). Additionally, specific thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives have been synthesized and found to exhibit significant antibacterial and antitubercular activities, highlighting the compound's relevance in addressing infectious diseases (Cai et al., 2015).
Antimalarial and Antiviral Potential
Compounds structurally related to this compound have been investigated for their antimalarial properties. A study involving N-(phenylsulfonyl)acetamide derivatives revealed promising antimalarial activity, with specific compounds showing high efficacy and selectivity, indicating potential for COVID-19 therapeutic applications (Fahim & Ismael, 2021). Moreover, sulfonamide derivatives, including 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and evaluated for their antiviral activity, demonstrating effectiveness against the tobacco mosaic virus (Chen et al., 2010).
Antitumor Activity
The development of novel sulfonamide compounds has extended into the realm of anticancer research. Novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety have been synthesized and tested for their antiproliferative activity against human breast cancer cell lines, with several compounds exhibiting higher activity compared to the control drug, doxorubicin (Bashandy et al., 2014).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, derivatives of thiazolo[3,2-a]pyrimidine are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Future Directions
Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-4-16-8-9-18(28-16)29(25,26)22-15-7-5-6-14(10-15)17-11-27-20-21-13(3)12(2)19(24)23(17)20/h5-11,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOUDIPBDQRKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=C(C(=O)N34)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.